2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid
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Overview
Description
2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid is a complex organic compound that features a thieno[3,2-b]thiophene core. This compound is notable for its potential applications in various fields, including organic electronics and medicinal chemistry. The presence of the diphenylamino group and the cyanoacrylic acid moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the thieno[3,2-b]thiophene core through a series of condensation reactions. The diphenylamino group is then introduced via a nucleophilic substitution reaction. Finally, the cyanoacrylic acid moiety is added through a Knoevenagel condensation reaction, which involves the reaction of a cyanoacetic acid derivative with an aldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines or other derivatives .
Scientific Research Applications
2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs with anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a charge carrier, facilitating the transport of electrons or holes through the material. In medicinal applications, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[2,3-b]thiophen-2-yl}prop-2-enoic acid: A similar compound with a different thieno[2,3-b]thiophene core.
2-Cyano-3-{5-[4-(diphenylamino)phenyl]furan-2-yl}prop-2-enoic acid: A related compound where the thiophene ring is replaced with a furan ring.
Uniqueness
2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid is unique due to its specific electronic properties and structural features. The combination of the thieno[3,2-b]thiophene core with the diphenylamino and cyanoacrylic acid groups provides a distinct set of chemical and physical properties that are advantageous for various applications .
Properties
Molecular Formula |
C28H18N2O2S2 |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-cyano-3-[5-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C28H18N2O2S2/c29-18-20(28(31)32)15-24-16-26-27(33-24)17-25(34-26)19-11-13-23(14-12-19)30(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-17H,(H,31,32) |
InChI Key |
IRJKFEKZWPLENW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(S4)C=C(S5)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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